methoxydimethylamine hydrochloride
Description
Structural Context within O-Alkylhydroxylamines and N,N-Dialkylhydroxylamines
Methoxydimethylamine hydrochloride belongs to the family of hydroxylamine (B1172632) derivatives. Structurally, it is a salt of a substituted hydroxylamine. The core hydroxylamine structure (NH₂OH) is modified by the replacement of hydrogen atoms with alkyl groups.
Specifically, it can be classified as both an O-alkylhydroxylamine and an N,N-dialkylhydroxylamine (in its free base form, N,O-dimethylhydroxylamine). The "O-alkyl" designation indicates that an alkyl group (methyl) is attached to the oxygen atom, while the "N,N-dialkyl" (or more accurately, N-methyl in this case) designation would imply substitution on the nitrogen atom. In N,O-dimethylhydroxylamine, one methyl group is attached to the oxygen and one to the nitrogen. This dual substitution pattern distinguishes it from simpler analogues like O-methylhydroxylamine or N-methylhydroxylamine. ontosight.ai The hydrochloride salt form enhances the compound's stability and ease of handling for synthetic applications.
| Property | Value |
| Systematic Name | N,O-Dimethylhydroxylamine hydrochloride |
| CAS Number | 6638-79-5 |
| Molecular Formula | C₂H₈ClNO |
| Molecular Weight | 97.54 g/mol |
| Melting Point | 112-116 °C |
| Form | White crystalline solid |
| Solubility | Soluble in polar solvents like water and alcohols. |
Historical Development of Related Reagents in Chemical Transformations
The use of hydroxylamine derivatives as reagents in organic synthesis has a rich history. Initially, simpler molecules like hydroxylamine hydrochloride were used in reactions such as the formation of oximes from aldehydes and ketones. chemicalbook.com The development of O-alkylhydroxylamines provided chemists with reagents that had modulated reactivity and greater stability.
Historically, the synthesis of compounds like aryloxyamines involved the reaction of halobenzenes bearing electron-withdrawing groups. researchgate.net The evolution of synthetic methods, such as the Mitsunobu reaction, provided more general and efficient routes to O-alkylhydroxylamines. nih.gov These methods involve reacting an alcohol with N-hydroxyphthalimide, followed by deprotection to yield the desired O-alkylhydroxylamine. nih.gov
The development of reagents like hydroxylamine-O-sulfonic acid, which can act as both a nucleophile and an electrophile, further expanded the synthetic utility of this class of compounds. researchgate.net These historical advancements paved the way for the design and synthesis of more specialized reagents like this compound, which offers specific advantages in certain transformations.
Scope and Significance in Contemporary Organic Chemistry Research
This compound is a key reagent in modern organic synthesis, primarily recognized for its role in the formation of "Weinreb amides" (N-methoxy-N-methylamides). chemicalbook.com This reaction is of paramount importance because the resulting Weinreb amide is a stable intermediate that can be selectively converted into either an aldehyde or a ketone by reacting it with an organometallic reagent (e.g., Grignard or organolithium reagents). The stability of the tetrahedral intermediate in this reaction prevents the over-addition that often plagues reactions with other acyl derivatives like esters or acid chlorides.
Key applications and research findings include:
Weinreb Ketone Synthesis : The use of N,O-dimethylhydroxylamine hydrochloride to form Weinreb amides is a cornerstone of this widely used ketone synthesis methodology. chemicalbook.com
Synthesis of Heterocycles : It is employed as a reagent in the preparation of complex molecules like 2-acyloxazoles from 2-oxazolemagnesium chloride. chemicalbook.com
Pharmaceutical Synthesis : The reductive amination of aldehydes with N,O-dimethylhydroxylamine is a key step in the commercial synthesis of the antibiotic sarecycline. mdpi.com This highlights the reagent's importance in the pharmaceutical industry for constructing complex bioactive molecules.
Inhibitor Development : O-alkylhydroxylamines, the broader class to which this compound belongs, have been identified as a structural class of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), showcasing their potential in medicinal chemistry and drug discovery. nih.gov
The versatility and reliability of this compound have solidified its position as an indispensable tool for chemists engaged in the synthesis of complex organic molecules, from natural products to novel pharmaceutical agents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methoxy-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQVTBLCNTEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Mechanistic Studies
Nucleophilic Behavior and Electrophilic Activation
The core of methoxydimethylamine's reactivity lies in its ability to act as a nucleophile, a property that is strategically exploited in the synthesis of a wide array of organic molecules. This nucleophilicity can be further enhanced and directed through the use of various activating agents, which render the subsequent reactions both efficient and selective.
Methoxydimethylamine hydrochloride serves as a potent nucleophile, primarily through its nitrogen atom. This nucleophilic character is most prominently demonstrated in its reaction with acylating agents to form N-methoxy-N-methylamides, commonly known as Weinreb amides. The free base, N,O-dimethylhydroxylamine, readily attacks the electrophilic carbonyl carbon of acyl chlorides, anhydrides, or activated carboxylic acids. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting Weinreb amides are themselves versatile intermediates in organic synthesis, valued for their controlled reactivity towards organometallic reagents.
The utility of methoxydimethylamine as a nucleophile extends to its use in the formation of other valuable chemical entities. Its reaction with various electrophiles allows for the introduction of the N(OCH₃)CH₃ moiety into a molecule, which can then be further manipulated. This nucleophilic nature is a cornerstone of its application in the construction of complex molecular architectures.
The nucleophilic attack of methoxydimethylamine is often facilitated by the use of activating agents that enhance the electrophilicity of the reaction partner. In the context of Weinreb amide synthesis from carboxylic acids, a variety of activating agents and coupling reagents are employed. These include classic carbodiimides, as well as phosphonium- and uranium-based reagents.
Furthermore, the conversion of esters and lactones into Weinreb amides can be achieved using organoaluminum reagents such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). These Lewis acidic reagents activate the carbonyl group of the ester, facilitating the nucleophilic attack by N,O-dimethylhydroxylamine. The choice of activating agent can be critical in achieving high yields and chemoselectivity, particularly in substrates with multiple reactive sites.
More recently, N-methoxy-N-methylamides have been employed as directing groups in transition metal-catalyzed C-H functionalization reactions. In these transformations, the amide functionality coordinates to the metal center, directing the catalytic activation of otherwise inert C-H bonds. This represents a sophisticated mode of "activation" where the derivative of methoxydimethylamine plays a crucial role in the catalytic cycle.
Reaction Mechanisms Involving N,N,O-Trimethylhydroxylamine Derivatives
The derivatives of methoxydimethylamine, particularly Weinreb amides, undergo a range of synthetically important reactions. The mechanisms of these transformations have been the subject of considerable study, revealing the key factors that govern their unique reactivity. For the purpose of this article, "N,N,O-Trimethylhydroxylamine Derivatives" will primarily refer to N-acyl derivatives of N,O-dimethylhydroxylamine (Weinreb amides), as this is the area with extensive research.
The most well-documented reaction of Weinreb amides is their reaction with organometallic reagents (organolithiums or Grignard reagents) to produce ketones. A key feature of this reaction is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is attributed to the formation of a five-membered chelate involving the lithium or magnesium cation, the oxygen of the original carbonyl group, and the oxygen of the N-methoxy group. nih.govwikipedia.org This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. wikipedia.org
Upon workup with an aqueous acid, the chelate is broken, and the tetrahedral intermediate collapses to afford the corresponding ketone in high yield. The N,O-dimethylhydroxylamine hydrochloride can often be recovered and recycled.
Recent studies have also explored the role of Weinreb amides as directing groups in palladium-catalyzed C-H activation reactions. Mechanistic investigations, including kinetic isotope effect studies, suggest that an irreversible C-H activation event is a key step in these transformations. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the role of ligands in these catalytic cycles, revealing that certain ligands can stabilize cationic palladium intermediates and promote the dissociation of other ligands, which is necessary for the C-H bond cleavage to occur. nih.gov
While experimental studies have provided significant insight into the mechanisms of reactions involving Weinreb amides, detailed characterization of the transition state structures often relies on computational chemistry. For instance, in the palladium-catalyzed C-H arylation directed by Weinreb amides, DFT calculations have been used to model the transition states of key steps in the catalytic cycle. nih.gov These studies help to elucidate the role of ligands and the energetics of the C-H activation step.
In the context of the classic Weinreb ketone synthesis, computational studies could, in principle, model the transition state for the nucleophilic attack of the organometallic reagent on the amide carbonyl, as well as the energetics of the formation and breakdown of the stable tetrahedral intermediate. Such studies would provide a deeper, quantitative understanding of the factors contributing to the observed reactivity and selectivity. However, specific and detailed reports focusing solely on the transition state structures of the fundamental reactions of N,O-dimethylhydroxylamine and its simple derivatives are not extensively found in the readily available literature.
Kinetic and Thermodynamic Aspects of Reactivity
The outcome of reactions involving this compound and its derivatives is governed by both kinetic and thermodynamic factors. The formation of the highly stable chelated intermediate in the Weinreb ketone synthesis is a prime example of thermodynamic control, where the stability of this intermediate prevents further reaction.
In some instances, the reaction conditions can be tuned to favor either kinetic or thermodynamic products. For example, in the arylation of amides with functionalized Grignard reagents, the reaction with Weinreb amides proceeds under thermodynamic control due to the high stability of the metal-chelated intermediate. rsc.org This contrasts with the arylation of more reactive amides, which can lead to over-addition products if not under strict kinetic control. rsc.org The reaction involving Weinreb amides has been shown to be successful even at higher temperatures, further indicating the high stability of the intermediate. rsc.org
While qualitative descriptions of kinetic and thermodynamic control are prevalent in the literature, comprehensive quantitative data in the form of tables of rate constants or thermodynamic parameters for the reactions of this compound are not widely available in centralized public sources. Such data would be invaluable for a more precise understanding and prediction of the behavior of this important reagent.
Role in Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions
This compound is a key reagent in the formation of carbon-nitrogen bonds, primarily through the synthesis of N-methoxy-N-methylamides. Its application in direct carbon-oxygen bond formation is less common.
The primary role of this compound is to serve as a nucleophile in acylation reactions to form N-methoxy-N-methylamides, also known as Weinreb amides. The general mechanism involves the activation of a carboxylic acid followed by nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine (the free base of this compound).
The process can be summarized in the following steps:
Deprotonation: In the presence of a base, this compound is deprotonated to the free N,O-dimethylhydroxylamine, which acts as the active nucleophile.
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive electrophile. Common methods include:
Conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride mychemblog.com.
Use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or others wikipedia.org.
Nucleophilic Acyl Substitution: The nitrogen atom of N,O-dimethylhydroxylamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
Leaving Group Departure: The leaving group from the activated carboxylic acid is expelled, and the carbonyl group is reformed, yielding the N-methoxy-N-methylamide.
The resulting Weinreb amides are particularly useful because they can react with organometallic reagents (e.g., Grignard reagents or organolithiums) to form a stable, chelated tetrahedral intermediate wikipedia.orgmychemblog.comwisc.edu. This intermediate prevents the typical over-addition seen with other acyl derivatives, and upon aqueous workup, it collapses to a ketone.
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Methoxydimethylamine HCl | 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, reflux | N-Methoxy-N-methylamide | [Synthetic Communications] |
| Acid Chloride | Methoxydimethylamine HCl | Pyridine, CH2Cl2 | N-Methoxy-N-methylamide | youtube.com |
| Ester | Methoxydimethylamine HCl | AlMe3 or AlMe2Cl | N-Methoxy-N-methylamide | wikipedia.org |
Beyond the synthesis of Weinreb amides for ketone and aldehyde synthesis, this compound and its derivatives have found applications in other synthetic transformations.
Protecting Group Chemistry: N,O-dimethylhydroxylamine has been used as an anomeric protecting group in carbohydrate synthesis. The resulting N,O-dimethyloxyamine-N-glycosides are stable to various protecting group manipulations and can be selectively cleaved researchgate.netutoronto.ca.
Synthesis of Heterocyclic Compounds: Weinreb amides, derived from this compound, can serve as precursors for the synthesis of various heterocyclic compounds researchgate.netorientjchem.orgmdpi-res.com. For example, they have been used in the one-pot synthesis of benzimidazoles and benzothiazoles researchgate.net.
Synthesis of Carbamates: N-methoxy-N-methylcarbamoyl chloride, which can be synthesized from N,O-dimethylhydroxylamine, is a reagent used for the synthesis of carbamates by reacting with alcohols nih.govresearchgate.netfishersci.comfishersci.ca.
Iv. Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. nih.gov For methoxydimethylamine hydrochloride, ¹H and ¹³C NMR have been instrumental in confirming its molecular structure and understanding its conformational preferences in solution.
The presence of the hydrochloride salt can influence the chemical shifts, often leading to a downfield shift of protons attached to or near the positively charged nitrogen atom due to deshielding effects. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further solidifying the structural assignments. mdpi.com
Computational modeling, in conjunction with experimental NMR data, can provide a deeper understanding of the conformational landscape. nih.gov By calculating the theoretical NMR parameters for different possible conformers and comparing them with the experimental values, the most probable conformation in solution can be determined. nih.gov
Below is a representative table of expected ¹H NMR chemical shifts for this compound, though actual values can vary based on solvent and concentration.
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | 2.5 - 3.0 | Singlet |
| O-CH₃ | 3.5 - 4.0 | Singlet |
This table is illustrative. Actual chemical shifts can vary based on experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of conformational changes and chemical reactions. While specific DNMR studies on this compound intermediates are not extensively documented in publicly available literature, the principles of this technique are highly relevant for understanding its reactivity. DNMR could be used to study processes such as hindered rotation around the N-O bond or the dynamics of proton exchange.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.comnih.gov These methods are complementary, as the selection rules for IR absorption and Raman scattering differ. mt.com
The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its various functional groups. The presence of the N-H⁺ stretch in the hydrochloride salt is a key feature, typically appearing as a broad band in the IR spectrum. nih.gov
Key vibrational modes for this compound include:
C-H stretching: Vibrations of the methyl groups.
N-H⁺ stretching and bending: Characteristic of the amine salt.
C-N stretching: Vibration of the carbon-nitrogen bond.
C-O stretching: Vibration of the carbon-oxygen bond.
N-O stretching: Vibration of the nitrogen-oxygen bond.
The following table summarizes the expected vibrational frequencies for key functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| N-H⁺ | Stretching | 2400-2700 | IR |
| C-H (methyl) | Stretching | 2800-3000 | IR, Raman |
| C-N | Stretching | 1000-1250 | IR, Raman |
| C-O | Stretching | 1000-1300 | IR, Raman |
| N-O | Stretching | 900-1000 | IR, Raman |
This table provides general ranges. Specific peak positions can be influenced by the molecular environment.
Both IR and Raman spectroscopy are powerful tools for the in-situ monitoring of chemical reactions, providing real-time data on the consumption of reactants and the formation of products without the need for sample extraction. americanpharmaceuticalreview.combeilstein-journals.orgspectroscopyonline.com This is particularly valuable for understanding reaction kinetics and identifying transient intermediates. For reactions involving this compound, vibrational spectroscopy can track changes in the characteristic peaks of the starting material and any subsequent products. mdpi.comnih.gov
Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.de In the context of reaction monitoring, MS can be used to identify products and byproducts, providing critical information for understanding reaction pathways. uab.edu
When this compound is analyzed by mass spectrometry, the molecular ion peak corresponding to the free base (methoxydimethylamine) is typically observed. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. whitman.edu The loss of neutral fragments, such as a methyl group or a methoxy (B1213986) group, can also be observed. libretexts.org
The following table illustrates a plausible fragmentation pattern for methoxydimethylamine.
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Neutral Loss |
| [CH₃ON(CH₃)₂]⁺ | 75 | - |
| [CH₃ONCH₂]⁺ | 60 | CH₃ |
| [N(CH₃)₂]⁺ | 44 | OCH₃ |
| [CH₃O]⁺ | 31 | N(CH₃)₂ |
This table represents a simplified fragmentation pattern. The actual mass spectrum can be more complex.
By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS), complex reaction mixtures involving this compound can be analyzed, allowing for the identification and quantification of various components. This provides a comprehensive view of the reaction pathway and helps in optimizing reaction conditions. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mhlw.go.jpsifisheriessciences.com
A solved crystal structure for this compound has not been published in the crystallographic databases. However, based on the known structures of other simple amine hydrochlorides, a detailed prediction of its solid-state structure can be made. researchgate.netbiointerfaceresearch.comnih.gov The structure will be defined by the ionic interaction between the dimethylmethoxyammonium cation, [(CH₃)₂N(OCH₃)H]⁺, and the chloride anion, Cl⁻.
The table below lists the anticipated intermolecular interactions and typical distance ranges, extrapolated from similar known structures.
| Interaction Type | Donor | Acceptor | Predicted Distance Range (Å) | Significance |
| Strong Hydrogen Bond | N⁺-H | Cl⁻ | 2.9 - 3.2 | Primary structure-directing interaction. nih.gov |
| Weak Hydrogen Bond | C-H (methyl) | Cl⁻ | 3.5 - 3.9 | Secondary interaction, contributes to packing efficiency. biointerfaceresearch.com |
| Weak Hydrogen Bond | C-H (methyl) | O (methoxy) | 3.2 - 3.6 | Potential for forming chains or dimers. |
This table presents predicted interactions based on data from analogous amine hydrochloride crystal structures.
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism is plausible for this compound due to the conformational flexibility of the methoxy group (rotation around the N-O bond) and the potential for varied hydrogen-bonding networks (synthons) involving the ammonium (B1175870) proton, the chloride anion, and the methoxy oxygen atom. researchgate.net
For instance, different arrangements could lead to the formation of chains, sheets, or more complex three-dimensional networks, each representing a unique polymorphic form. To date, no studies on the polymorphism of this compound have been reported. Such an investigation would typically involve screening for different crystalline forms by recrystallization from various solvents and at different temperatures, followed by characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy.
Application of Other Advanced Spectroscopic Probes
Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the transitions of electrons between molecular orbitals. msu.edu The types of transitions and their corresponding absorption wavelengths are dependent on the electronic structure of the molecule.
This compound is a saturated compound, containing only sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. It lacks π-systems or chromophores that typically absorb light in the visible or near-UV region. msu.edu
The expected electronic transitions for this molecule are:
n → σ : This transition involves exciting an electron from a non-bonding orbital (on N or O) to an anti-bonding σ orbital.
σ → σ : This transition involves exciting an electron from a bonding σ orbital to an anti-bonding σ orbital.
Both n → σ* and σ → σ* transitions are high-energy processes. msu.eduup.ac.za Consequently, they absorb light in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. Therefore, a conventional UV-Vis spectrum (200-800 nm) of this compound in a non-absorbing solvent (like water or ethanol) is expected to be featureless, showing no significant absorbance peaks.
| Molecule | Chromophore(s) | Expected Transition(s) | Predicted λmax Region |
| This compound | C-N, N-O, C-H (σ bonds), N:, O: (n electrons) | n → σ* σ → σ* | < 200 nm (Vacuum UV) msu.edu |
This table outlines the predicted electronic spectroscopy characteristics based on the molecular structure.
Chiroptical Techniques for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of analytical methods that utilize polarized light to investigate the three-dimensional structure of chiral molecules. acs.org These techniques are fundamental for determining the absolute configuration and enantiomeric purity of optically active substances. It is crucial to note that this compound is an achiral molecule, as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it does not exhibit optical activity and is not amenable to stereochemical analysis by chiroptical methods.
To illustrate the principles and applications of these powerful techniques within a relevant chemical context, this section will focus on the stereochemical analysis of structurally related chiral compounds, specifically chiral amines and their derivatives. These compounds serve as appropriate models to demonstrate how chiroptical spectroscopy is applied to elucidate stereochemistry.
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left and right circularly polarized light by a chiral sample. thieme-connect.com This difference in absorption (ΔA = AL - AR) is non-zero only for optically active molecules and provides information about their stereochemical features. acs.org While direct CD measurement is possible for chiral molecules with a suitable chromophore near the stereocenter, indirect methods are often employed for compounds like simple chiral amines.
A prevalent strategy involves the reaction of a chiral amine with an achiral or racemic sensing ensemble to generate diastereomeric complexes in situ. These complexes are designed to produce strong and distinct CD signals. rsc.org For instance, research has demonstrated that assemblies composed of iron(II) triflate and a dialdehyde (B1249045) can react with chiral primary amines to form diastereomeric octahedral complexes. nih.govacs.org These resulting complexes are CD-active, and the intensity of the CD signal can be correlated with the enantiomeric excess (ee) of the amine. nih.gov The CD signals in the visible region, arising from metal-to-ligand charge-transfer (MLCT) bands, are particularly useful for this quantification. acs.org
The relationship between the measured CD signal and the enantiomeric excess can be established by creating a calibration curve. The data below illustrates this for 1-phenylethylamine (B125046) (PEA) using an iron(II)-based receptor system, where the ellipticity is measured at the maximum of a Cotton effect.
| Actual ee (%) | Measured CD Signal (mdeg) at 635 nm | Calculated ee (%) | Absolute Error (%) |
|---|---|---|---|
| -76 | -61.75 | -72 | 4 |
| -34 | -28.90 | -34 | 0 |
| 18 | 13.96 | 16 | 2 |
| 40 | 32.41 | 38 | 2 |
| 80 | 68.46 | 80 | 0 |
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. researchgate.netwikipedia.org Whereas conventional polarimetry measures optical rotation at a single wavelength (typically the sodium D-line at 589 nm), ORD provides a spectrum that can be much more informative. bohrium.com The phenomenon where the magnitude of rotation changes with wavelength is known as the Cotton effect, which occurs in the spectral region where the substance absorbs light.
The relationship between ORD and CD is intimate; a CD peak corresponds to a peak and trough (a sigmoid curve) in the ORD spectrum. Historically, ORD was a primary tool for configurational and conformational analysis of stereoisomers. nih.gov While modern analyses often favor CD spectroscopy due to simpler spectral interpretation, ORD remains a valid and powerful technique for structural elucidation. bohrium.com
Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized radiation for vibrational transitions. acs.orgnih.gov VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, with the significant advantage that all molecules (except for atoms) have IR-active vibrations. researchgate.net This makes it applicable to a broader range of molecules than electronic CD, which requires a suitable electronic chromophore. wikipedia.org
The typical workflow for assigning an absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. nih.gov
Experimental Spectrum: The VCD spectrum of the chiral analyte is recorded.
Computational Modeling: The three-dimensional structures of both enantiomers (e.g., R and S) are modeled, and their IR and VCD spectra are calculated using methods like Density Functional Theory (DFT). nih.gov
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for each enantiomer. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
VCD has proven to be highly effective for the stereochemical characterization of complex molecules, including those where other chiroptical methods like electronic CD provide ambiguous results. wikipedia.orgresearchgate.net
| Technique | Principle | Primary Application | Typical Data Output |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. thieme-connect.com | Determination of enantiomeric excess (ee); study of secondary structure in biomolecules. nih.gov | Spectrum of Molar Ellipticity [θ] or ΔA vs. Wavelength (nm). |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation angle with the wavelength of light. wikipedia.org | Determination of absolute configuration; analysis of conformational equilibria. | Spectrum of Specific Rotation [α] vs. Wavelength (nm). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Unambiguous determination of absolute configuration for a wide range of chiral molecules. researchgate.net | Spectrum of Differential Absorbance (ΔA) vs. Wavenumber (cm-1). |
V. Computational and Theoretical Investigations
Electronic Structure and Bonding Analysis
A computational analysis of methoxydimethylamine hydrochloride would provide fundamental insights into its stability and reactivity.
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. rsc.orgsumitomo-chem.co.jp Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to determine the optimized geometry of this compound. dovepress.comrsc.orgaps.orgaps.org These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, the vibrational frequencies could be calculated and compared with experimental infrared and Raman spectra to validate the computed structure. mdpi.com
Charge Distribution and Frontier Molecular Orbital Theory
Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior. Analysis of the electrostatic potential surface would reveal the electron-rich and electron-poor regions, indicating potential sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbital Theory (FMOT) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these orbitals are critical in determining the reactivity of the molecule. For this compound, the HOMO would likely be located on the nitrogen or oxygen atoms, indicating its potential as an electron donor. The LUMO, conversely, would indicate its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides a measure of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for mapping out the intricate details of chemical reactions. smu.edu
Computational Elucidation of Reaction Mechanisms
For any potential reaction involving this compound, computational modeling could elucidate the step-by-step mechanism. nih.gov This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the potential energy surface, the most favorable reaction pathway can be determined. mdpi.com For instance, in a potential decomposition or substitution reaction, these calculations would reveal the atomistic details of bond breaking and formation.
Prediction of Kinetic and Thermodynamic Control
In reactions with multiple possible products, computational chemistry can predict whether the reaction is under kinetic or thermodynamic control. By calculating the activation energies for each pathway, the kinetically favored product (the one that forms fastest) can be identified. beilstein-journals.org Similarly, by comparing the relative energies of the final products, the thermodynamically favored product (the most stable one) can be determined. This information is critical for optimizing reaction conditions to achieve a desired outcome.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities, and understanding their dynamic behavior is crucial.
A detailed conformational analysis of this compound would identify all stable conformers and the energy barriers between them. mdpi.comnih.govrsc.orgnih.gov This is particularly important for a flexible molecule like this, where rotation around single bonds can lead to various spatial arrangements of the atoms. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.
Stable Conformer Identification
The conformational landscape of this compound is determined by the rotation around its key single bonds: the carbon-nitrogen (C-N), nitrogen-oxygen (N-O), and oxygen-carbon (O-C) bonds. The protonation at the nitrogen atom introduces significant electrostatic interactions that, along with steric hindrance and electronic effects, govern the relative stability of its various conformers.
Computational methods, particularly density functional theory (DFT), are instrumental in identifying the stable conformers and their relative energies. A systematic conformational search would involve rotating the dihedral angles associated with the aforementioned bonds and calculating the potential energy surface. For this compound, the primary rotations to consider are around the N-O bond and the C-N bonds of the two methyl groups.
Table 1: Hypothetical Stable Conformers of this compound and Their Predicted Relative Energies
| Conformer | Dihedral Angle (C-N-O-C) | Key Interactions | Predicted Relative Energy (kcal/mol) |
| Anti-periplanar | ~180° | Minimized steric hindrance | 0 (Reference) |
| Syn-clinal (Gauche) | ~60° | Potential for intramolecular hydrogen bonding | 0.5 - 2.0 |
| Anti-clinal | ~120° | Intermediate steric and electronic effects | 1.5 - 3.0 |
| Syn-periplanar | ~0° | Significant steric repulsion | > 5.0 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound are significantly influenced by the solvent environment. The charged nature of the hydrochloride salt means that polar solvents will play a crucial role in its solvation and, consequently, its chemical behavior.
In polar protic solvents, such as water or alcohols, the protonated amine can form strong hydrogen bonds with solvent molecules. This solvation can compete with and disrupt any intramolecular hydrogen bonding, potentially altering the conformational preferences observed in the gas phase. The stabilization of the charged species in polar solvents can also impact the kinetics of reactions involving this compound. For instance, reactions where charge is developed or dissipated in the transition state will be highly sensitive to solvent polarity. dergipark.org.tr
In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent can still solvate the cation through dipole-dipole interactions, but the absence of hydrogen bond donation from the solvent will lead to different conformational equilibria compared to protic solvents. The rotational barriers around the N-O and C-N bonds are expected to be solvent-dependent, as the solvent can stabilize the transition states of these rotations to varying degrees. dergipark.org.tr
The reactivity of the lone pair on the oxygen atom can also be modulated by the solvent. In protic solvents, hydrogen bonding to the oxygen can decrease its nucleophilicity. Conversely, in aprotic polar solvents, the oxygen's nucleophilicity may be enhanced.
Table 2: Expected Solvent Effects on Key Properties of this compound
| Property | Gas Phase | Aprotic Polar Solvent (e.g., Acetonitrile) | Protic Polar Solvent (e.g., Water) |
| Conformational Preference | Intramolecular H-bonding may dominate | Stabilization of polar conformers | Solvation competes with intramolecular H-bonding |
| N-O Rotational Barrier | Reference barrier | Lowered due to transition state stabilization | Significantly altered due to strong solvation |
| Oxygen Nucleophilicity | High | Enhanced | Reduced due to hydrogen bonding |
| Reactivity in Nucleophilic Substitution | - | Dependent on substrate and mechanism | Generally favored for reactions with polar transition states |
Note: This table presents expected trends based on general principles of solvent effects on similar chemical species.
Prediction of Reactivity and Selectivity Profiles
Quantitative Structure-Reactivity Relationships (QSAR) Studies
Quantitative Structure-Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. frontiersin.org For this compound and its derivatives, QSAR models could be developed to predict various aspects of their reactivity, such as their nucleophilicity, basicity, or performance in specific chemical transformations.
A hypothetical QSAR study on a series of substituted methoxydimethylamine hydrochlorides would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For predicting nucleophilicity, the energy of the HOMO and the partial charge on the nitrogen and oxygen atoms would be particularly relevant.
Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) would be important for modeling reactions where steric hindrance plays a significant role.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a set of compounds with known reactivity data, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR are broadly applicable.
Table 3: Examples of Descriptors for a Hypothetical QSAR Study of this compound Reactivity
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
| Electronic | HOMO Energy | Correlates with electron-donating ability (nucleophilicity) |
| Partial Charge on Nitrogen | Indicates the site of protonation and potential for electrostatic interactions | |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) | |
| Steric | Molecular Volume | Influences accessibility of the reactive centers |
| Sterimol Parameters | Quantify the steric bulk of substituents | |
| Topological | Wiener Index | Relates to molecular branching and compactness |
| Kappa Shape Indices | Describe the shape of the molecule |
Computational Design of Enhanced Reagent Properties
Computational chemistry provides powerful tools for the rational design of new reagents with enhanced properties, such as increased reactivity, selectivity, or stability. ijrpr.com For methoxydimethylamine, computational methods could be employed to design derivatives with tailored characteristics for specific applications.
For instance, to enhance the nucleophilicity of the nitrogen atom (in the free base form), one could computationally screen a library of derivatives with electron-donating substituents on the methyl groups or the methoxy (B1213986) moiety. Quantum chemical calculations could predict the effect of these substituents on the HOMO energy and the partial charge on the nitrogen, providing a guide for synthetic efforts.
To improve the stability of the reagent, computational studies could explore modifications that disfavor decomposition pathways. For example, if a particular conformer is prone to degradation, substituents could be introduced to destabilize that conformation.
The design process typically involves a cycle of:
Hypothesizing a structural modification to achieve a desired property.
Building a computational model of the modified compound.
Calculating the relevant properties (e.g., reaction barriers, conformational energies, electronic properties).
Analyzing the results to predict the performance of the new reagent.
Synthesizing and experimentally testing the most promising candidates.
Table 4: Computational Design Strategies for Enhanced Properties of Methoxydimethylamine Analogs
| Desired Property Enhancement | Computational Design Strategy | Example Modification |
| Increased Nucleophilicity | Introduce electron-donating groups to raise the HOMO energy. | Replace a methyl group with an electron-donating alkyl chain. |
| Enhanced Stability | Increase steric bulk around reactive sites to hinder decomposition pathways. | Introduce bulky substituents on the methyl groups. |
| Tunable Basicity | Modify the electronic properties of substituents to alter the pKa. | Introduce electron-withdrawing groups to decrease basicity. |
| Improved Selectivity | Design the steric and electronic environment to favor a specific reaction pathway. | Introduce chiral auxiliaries to induce stereoselectivity. |
Vi. Applications in Organic Synthesis As a Reagent
General Synthetic Utility in Amide Synthesis
The primary application of methoxydimethylamine hydrochloride is in the synthesis of Weinreb amides from carboxylic acids. numberanalytics.com This transformation is one of the most reliable methods for amide bond formation in medicinal and process chemistry. nih.gov The resulting Weinreb amide is a stable, often crystalline solid that is resistant to further addition by organometallic reagents, a key feature that distinguishes it from other activated carbonyl species. numberanalytics.com
Direct reaction between a carboxylic acid and this compound is generally not feasible and requires the activation of the carboxylic acid's carboxyl group. Several strategies have been developed to achieve this activation efficiently.
Conversion to Acid Halides: A classic and effective method involves converting the carboxylic acid to a more reactive acid halide, typically an acyl chloride. The acyl chloride then readily reacts with N,O-dimethylhydroxylamine (often liberated from its hydrochloride salt by a base) to form the desired amide. numberanalytics.com
Use of Coupling Reagents: A wide array of peptide coupling reagents are employed to facilitate the direct amidation of carboxylic acids without isolating the acid chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is subsequently trapped by the amine. Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). numberanalytics.comnih.gov The choice of coupling agent can be critical, especially for sensitive or sterically hindered substrates. nih.gov For instance, using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov
The synthesis of Weinreb amides using this compound is compatible with a broad range of carboxylic acid substrates. The method's versatility has been demonstrated with various aromatic, heteroaromatic, and aliphatic acids, often providing good to excellent yields. nih.govorganic-chemistry.org
However, the reaction is not without limitations. Sterically hindered carboxylic acids can sometimes react sluggishly, requiring more forceful conditions or specialized, highly active coupling reagents. organic-chemistry.org Furthermore, the presence of certain functional groups within the substrate may necessitate the use of specific activation methods to avoid side reactions. Despite these challenges, the methodology is generally robust and widely applicable.
Table 1: Representative Substrate Scope in Amide Synthesis This table is a representative compilation based on findings and is not exhaustive.
| Carboxylic Acid Substrate | Activating/Coupling System | Product (Weinreb Amide) Yield | Reference |
|---|---|---|---|
| Benzoic Acid | P[NCH₃(OCH₃)]₃, Toluene, 60°C | >90% | organic-chemistry.org |
| Adamantane-1-carboxylic acid | P[NCH₃(OCH₃)]₃, Toluene, 60°C | Excellent | organic-chemistry.org |
| Pivalic Acid | P[NCH₃(OCH₃)]₃, Toluene, 60°C | Excellent | organic-chemistry.org |
| 2-Mercaptobenzoic Acid | DABCO, Fe₃O₄ | Excellent (yielded cyclic product) | nih.gov |
Role in Complex Molecule Construction
The stability of the Weinreb amide allows it to be carried through multiple synthetic steps, making it a powerful tool in the construction of complex molecular architectures, including pharmaceuticals and natural products. numberanalytics.comrsc.org
A multi-step synthesis involves a sequence of reactions to build a complex target molecule from simpler starting materials. vapourtec.comudel.edu The Weinreb amide functionality is frequently installed early in a synthetic route. Its inertness to many reagents, including strong nucleophiles like Grignard and organolithium reagents, allows chemists to perform transformations on other parts of the molecule without affecting the amide. numberanalytics.com At a later, strategic point in the synthesis, the Weinreb amide is selectively converted into a ketone or aldehyde, unmasking a key carbonyl group for further elaboration. This strategy has been employed in the synthesis of numerous complex molecules, where precise control over reactivity is paramount. numberanalytics.comrsc.org
Heterocyclic compounds are fundamental structural motifs in many biologically active molecules. The Weinreb amide functionality serves as a key precursor in the synthesis of various heterocycles. For example, amides derived from heteroaromatic acids using this methodology are key fragments in the synthesis of important pharmaceutical agents like enzalutamide (B1683756) and axitinib. nih.gov In another example, an intermediate N-hydroxyamidine, formed from a nitrile and hydroxylamine (B1172632), can be condensed with an activated benzoic acid (a benzoyl imidazole) to construct an oxazole (B20620) ring, a core component of the drug ozanimod. nih.gov This demonstrates how intermediates related to or derived from the chemistry of hydroxylamines are integral to building complex heterocyclic systems.
Development of Modified and Related Reagents
To overcome some of the limitations of classical methods, such as the need to pre-activate the carboxylic acid, researchers have developed modified and related reagents. One notable example is tris(N,O-dimethylhydroxylamino)phosphine, P[NCH₃(OCH₃)]₃. organic-chemistry.org This powerful reagent facilitates the direct conversion of both aromatic and aliphatic carboxylic acids into their corresponding Weinreb amides in excellent yields. organic-chemistry.org It has proven particularly effective for sterically hindered substrates that are often challenging to convert using standard coupling protocols. organic-chemistry.org The reaction typically proceeds under mild conditions in toluene, offering a simple, efficient, and cost-effective alternative to multi-component coupling systems. organic-chemistry.org The development of such reagents continues to broaden the scope and improve the efficiency of Weinreb amide synthesis. ucl.ac.uk
Structure-Reactivity Relationships in Analogue Design
The synthetic utility of the Weinreb-Nahm amide, formed from this compound, is fundamentally governed by its unique structure-reactivity profile. The key to its controlled reactivity lies in the N-methoxy-N-methyl substitution on the amide nitrogen.
When a nucleophile, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of a Weinreb-Nahm amide, it forms a tetrahedral intermediate. This intermediate is significantly stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed anionic oxygen and the methoxy (B1213986) oxygen of the hydroxylamine moiety. This forms a stable five-membered chelate ring that is resistant to collapse, especially at low temperatures.
This structural feature is the primary reason for the reagent's success; the stabilized intermediate prevents the elimination of the N-methoxy-N-methyl group and subsequent second addition of the nucleophile, a common problem that leads to over-addition and alcohol formation when using other acylating agents like esters or acid chlorides. The desired ketone or aldehyde is only liberated upon acidic workup, which breaks down the stable intermediate.
This principle has been exploited in analogue design:
Chiral Auxiliaries: Stephen G. Davies developed a chiral auxiliary that incorporates the functionality of a Weinreb amide with that of a Myers' pseudoephedrine auxiliary. This design allows for diastereoselective enolate alkylation, after which the auxiliary can be cleaved to yield enantioenriched ketones or aldehydes.
Specialized Synthons: Researchers have synthesized more complex molecules containing multiple Weinreb-Nahm amide groups, which can function as synthons for α-diketones or CO₂.
The relationship between the structure of the amide and its reactivity is paramount. The presence of the N-methoxy group is not merely a steric or electronic modification but a fundamental design element that enables the formation of a stable, chelated intermediate, thereby directing the reaction outcome away from over-addition and towards the desired carbonyl compound.
Comparative Performance with Established Reagents
The performance of this compound, via the formation of the Weinreb-Nahm amide, is best understood by comparing it to established methods for ketone synthesis, such as the direct addition of organometallic reagents to acid chlorides or esters.
The principal advantage of the Weinreb-Nahm amide route is the prevention of over-addition. With reagents like acid chlorides or esters, the initially formed ketone is often more reactive towards the organometallic nucleophile than the starting material. This leads to a second nucleophilic attack on the ketone, ultimately producing a tertiary alcohol as a significant byproduct, even when the stoichiometry is carefully controlled. In contrast, the stable tetrahedral intermediate of the Weinreb-Nahm amide protects the carbonyl group from this second addition.
The following table illustrates the comparative performance:
| Acyl Substrate |
|---|
Viii. Future Research Directions and Emerging Trends
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved reproducibility. aurigeneservices.comjst.org.in The integration of flow chemistry with automated systems allows for high-throughput screening, rapid optimization, and streamlined multi-step syntheses with minimal manual intervention. beilstein-journals.orgunimi.it
Future research will likely focus on incorporating methoxydimethylamine hydrochloride into automated flow synthesis platforms. Its role as a reagent, perhaps in the formation of Weinreb amides or other functional group interconversions, makes it a suitable candidate for such systems. In the context of pharmaceutical manufacturing, where compounds like Diphenhydramine hydrochloride have been successfully synthesized using continuous flow processes, this compound could be used as a key building block in the automated, multi-step synthesis of active pharmaceutical ingredients (APIs). aurigeneservices.comjst.org.in
A key area of development will be the design of automated platforms that can perform reactions, work-up, and purification in a continuous, "telescoped" sequence. beilstein-journals.org For reactions involving this compound, this could involve its injection as a solution into a stream containing a substrate, passage through a heated reactor coil to ensure complete reaction, and subsequent in-line purification using techniques like liquid-liquid extraction or scavenger resins to remove byproducts and unreacted starting materials. unimi.itbeilstein-journals.org This approach is particularly valuable in peptide synthesis, where solution-phase flow methods are being developed to complement traditional solid-phase peptide synthesis (SPPS). cam.ac.uk
Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for a Reaction Utilizing this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Prone to hotspots/uneven heating | Precise and uniform temperature control |
| Mixing Efficiency | Dependent on stirrer speed and vessel geometry | Rapid and highly efficient diffusion-based mixing |
| Scalability | Complex, often requires re-optimization | Straightforward by running longer or in parallel |
| Safety | Large volumes of reagents and solvents | Small reactor hold-up volume, enhanced safety |
| Process Control | Manual or semi-automated sampling | Real-time monitoring and automated control |
Exploration of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. researchgate.netrsc.org This involves the use of renewable feedstocks, the reduction of waste, the selection of safer solvents, and the design of energy-efficient processes. researchgate.netnih.gov Future research concerning this compound will undoubtedly explore more sustainable pathways for both its synthesis and its application in subsequent reactions.
Efforts will likely focus on several key areas:
Greener Solvents: Research will aim to replace traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids in reactions involving this compound. mdpi.com
Catalytic Methods: Developing catalytic routes that use this compound would be a significant advance. This could involve using catalysts to improve the atom economy of reactions where it is a reactant or developing catalytic methods for its synthesis that avoid stoichiometric reagents. fraunhofer.de
Energy Efficiency: The use of alternative energy sources such as microwave or ultrasonic irradiation could potentially reduce reaction times and energy consumption compared to conventional heating. mdpi.com
Waste Reduction: Integrating the use of this compound into one-pot or tandem reaction sequences can reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation, a core tenet of green chemistry. skpharmteco.com
Advanced Understanding of Non-Covalent Interactions in Reactivity
Non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—play a critical role in dictating the stereochemical outcome and efficiency of chemical reactions. harvard.edursc.org While often considered weak, the cumulative effect of multiple, organized non-covalent interactions can provide substantial stabilization to transition states, akin to the binding pockets of enzymes. harvard.edunih.gov
For a relatively small and simple molecule like this compound, future research will focus on how its interactions with catalysts, substrates, and solvent molecules influence reactivity. Advanced computational modeling and experimental techniques will be employed to:
Map Reaction Mechanisms: DFT calculations can be used to model the transition states of reactions involving this compound, elucidating how non-covalent interactions with a chiral catalyst or substrate can lead to a preferred stereochemical outcome. nih.gov
Design Novel Catalysts: A deeper understanding of these subtle forces will enable the rational design of organocatalysts or transition metal complexes that can specifically bind and activate substrates in reactions with this compound, controlling both regioselectivity and stereoselectivity. rsc.org
Solvent Effects: The choice of solvent can dramatically affect reaction rates and selectivity through non-covalent interactions. Systematic studies will be needed to understand how different solvent environments influence the behavior of this compound in solution.
By harnessing these weak interactions, chemists can develop more sophisticated and highly selective transformations. harvard.edu
Development of Stereoselective Applications
Asymmetric synthesis, the synthesis of chiral molecules in an enantiomerically pure form, is fundamental to the production of pharmaceuticals and other bioactive compounds. sigmaaldrich.com While this compound is an achiral molecule, it can be a crucial reagent in stereoselective transformations where chirality is induced by another component of the reaction system.
Future research is expected to expand the use of this compound in asymmetric reactions through several key strategies:
Chiral Auxiliaries: It can be used in reactions with substrates bearing a covalently attached chiral auxiliary. wikipedia.orgresearchgate.net The auxiliary directs the stereochemical course of the reaction and is subsequently removed, yielding an enantiomerically enriched product.
Chiral Catalysis: The development of new chiral catalysts (metal-based or organocatalytic) that can effectively control the stereoselectivity of reactions involving this compound is a promising frontier. For example, a chiral Lewis acid could coordinate to a substrate, creating a chiral environment that directs the nucleophilic attack of a reagent derived from this compound to one face of the molecule.
Substrate-Controlled Synthesis: In complex molecules with pre-existing stereocenters, this compound can be used in reactions where the molecule's own stereochemistry directs the formation of new stereocenters.
The development of such stereoselective applications would significantly enhance the value of this compound as a building block in the synthesis of complex, high-value molecules. bath.ac.uk
Machine Learning and AI in Predicting Reactivity and Designing Experiments
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of novel synthetic routes. beilstein-journals.orgmdpi.com These data-driven approaches can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human chemists. beilstein-journals.orgyoutube.com
For this compound, AI and ML could be applied in several impactful ways:
Reactivity Prediction: ML models can be trained on reaction databases to predict the yield and selectivity of reactions involving this compound with various substrates and under different conditions. nih.gov This would allow chemists to quickly screen potential reactions in silico before committing to laboratory work.
Automated Reaction Optimization: When coupled with automated synthesis platforms, ML algorithms like Bayesian optimization can be used to efficiently explore the reaction parameter space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for a desired outcome, minimizing the number of experiments required. mdpi.comnih.gov
Generative Models for Drug Discovery: AI can be used to design novel molecules with desired properties. researchgate.net In this context, reactions involving reliable reagents like this compound could be incorporated into AI-driven retrosynthesis software to ensure that the designed molecules are synthetically accessible.
Table 2: Illustrative Data Inputs for an ML Model to Predict Reaction Yield
| Data Category | Example Input Features for a Reaction with this compound |
| Reactant Properties | Molecular descriptors for the substrate (e.g., electronic properties, steric parameters), structure of this compound (as SMILES or graph) |
| Reagent/Catalyst | Identity and concentration of base, catalyst, or additives |
| Solvent Properties | Dielectric constant, polarity indices, hydrogen bond donor/acceptor values |
| Reaction Conditions | Temperature, reaction time, pressure, concentration of reactants |
| Experimental Setup | Batch or flow reactor type, mixing rate |
Q & A
Q. What are the common synthetic routes for methoxydimethylamine hydrochloride, and what reaction conditions are critical for success?
this compound is typically synthesized via nucleophilic substitution or reductive amination. A general approach involves reacting a methoxy-substituted aldehyde or ketone (e.g., 2,5-dimethoxybenzaldehyde) with methylamine under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:
- Temperature : Maintain 0–5°C during amine-aldehyde condensation to minimize side reactions.
- pH : Adjust to ~7–8 using aqueous sodium bicarbonate to stabilize intermediates.
- Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reductive amination . Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy (-OCH₃) and amine (-NHCH₃) groups. Aromatic protons in substituted phenyl rings appear as doublets (δ 6.5–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should align with reference standards .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]⁺ expected at ~185.6 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields in one-step syntheses of this compound?
AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) predict viable routes by analyzing databases of similar amines. For example:
- Precursor Scoring : Prioritize methylamine and methoxybenzaldehyde derivatives with high Template_relevance scores .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation.
- Catalysis : Add catalytic Pd/C or Raney nickel for reductive amination, increasing yields from 60% to >85% .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
Contradictions in bond lengths/angles (e.g., C-N vs. C-O) arise from protonation states or solvent effects. Mitigation steps:
- X-ray Crystallography : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
- DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate conformations .
- Synchrotron Analysis : High-resolution diffraction (λ = 0.7–1.0 Å) clarifies electron density maps for ambiguous groups .
Q. How do electron-donating methoxy groups influence the reactivity of this compound in electrophilic substitutions?
The methoxy group activates the aromatic ring via resonance (+R effect), directing electrophiles (e.g., NO₂⁺, Br⁺) to para and meta positions. Experimental validation:
- Kinetic Studies : Monitor nitration rates (HNO₃/H₂SO₄) using UV-Vis spectroscopy; methoxy derivatives react 3× faster than non-substituted analogs .
- Isotopic Labeling : ¹⁸O-labeled methoxy groups confirm regioselectivity through MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
